molecular formula C13H17F3N2 B6332246 2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1240570-83-5

2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No.: B6332246
CAS No.: 1240570-83-5
M. Wt: 258.28 g/mol
InChI Key: MZMPXCYJKCNVOJ-UHFFFAOYSA-N
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Description

2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.

Biochemical Analysis

Biochemical Properties

2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine has been found to interact with several biomolecules. It has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . It functions as a full agonist at all sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist .

Cellular Effects

In cellular processes, this compound has been observed to influence cell function. It binds to the SERT (serotonin transporter) and evokes the release of serotonin . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It does not have effects on dopamine or norepinephrine reuptake or efflux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been observed to produce anxiety-like responses, alter thermoregulation, and have weak effects on the cardiovascular system .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with 2-chloro-1-methylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen replacing the trifluoromethyl group.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Trifluoromethyl)phenyl]piperazine: Lacks the methyl group on the piperazine ring.

    2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine: Contains a piperidine ring instead of a piperazine ring.

    1-{[3-(Trifluoromethyl)phenyl]methyl}piperazine: Lacks the methyl group on the piperazine ring.

Uniqueness

2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of both the trifluoromethyl group and the methyl group on the piperazine ring. This combination of functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-10-8-17-5-6-18(10)9-11-3-2-4-12(7-11)13(14,15)16/h2-4,7,10,17H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMPXCYJKCNVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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